2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Scientific Research Applications
Antioxidant and Antitumor Evaluation
Thiazolidine derivatives have been synthesized and evaluated for their antioxidant and antitumor activities. For example, the study by Gouda and Abu‐Hashem (2011) explored the synthesis of new thiazolidine and thiazolidinone derivatives, demonstrating that some compounds exhibited promising antioxidant and antitumor activities. This research highlights the potential of thiazolidine derivatives in developing treatments for oxidative stress-related diseases and cancer (Gouda & Abu‐Hashem, 2011).
ERK1/2 Inhibitors for Cancer Therapy
Li et al. (2009) conducted structure-activity relationship studies on analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, identifying modifications that improve the inhibition of cell proliferation and induction of apoptosis in human leukemia cells. This research suggests that thiazolidine derivatives can be developed as substrate-specific inhibitors for ERK1/2, a protein kinase implicated in cancer progression (Li et al., 2009).
Antimicrobial and Docking Studies
Spoorthy et al. (2021) synthesized and evaluated the antimicrobial activity of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. The study included docking studies to understand the interaction between these compounds and microbial targets, indicating their potential as antimicrobial agents (Spoorthy et al., 2021).
Synthesis and Characterization
Research on the synthesis and characterization of thiazolidine-4-one carboxylic acid derivatives provides insight into their chemical properties and potential applications. Han Shi-qing (2009) focused on synthesizing 5-benzylidene-2-phenylimino-3-phenyl-thiazolidine-4-one carboxylic acid derivatives, expanding the range of thiazolidine-based compounds available for further biological evaluation (Han Shi-qing, 2009).
Future Directions
Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
Mechanism of Action
Target of Action
A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta .
Mode of Action
Based on the interaction of the structurally similar compound with its target, it can be hypothesized that this compound may also interact with its target protein to modulate its activity .
Biochemical Pathways
The structurally similar compound (4-ethylphenyl)sulfamic acid is known to interact with the receptor-type tyrosine-protein phosphatase beta, which plays a role in several cellular processes .
Result of Action
The interaction of a compound with its target protein can lead to a variety of downstream effects, influencing cellular processes and potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its interaction with its target. For instance, boronic acids and their esters, which are structurally related to the compound , are known to be only marginally stable in water .
properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-6,10-11,13H,2,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYQAMRZSHKIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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